

UNC1021 Specificity Testing: A Focus on Kinase Selectivity

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Compound of Interest

Compound Name: *UNC1021*

Cat. No.: *B7552579*

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For researchers utilizing chemical probes, understanding the specificity of these molecules is paramount to ensure that observed biological effects are directly attributable to the intended target. This guide provides a comparative analysis of the kinase selectivity of **UNC1021**, a potent inhibitor of the G9a and GLP histone methyltransferases. As comprehensive kinase screening data for **UNC1021** is not publicly available, this guide will utilize data from the closely related and extensively characterized compound, UNC0638, as a representative example from the same chemical series developed by the same research consortium. This approach provides valuable insight into the expected kinase selectivity profile of **UNC1021**.

Unparalleled Selectivity Against the Kinome

UNC0638 was developed as a highly specific chemical probe for studying the biological roles of G9a and GLP. To validate its specificity, it was screened against a panel of 24 kinases at a concentration of 1 μ M. The results of this screening demonstrate the exceptional selectivity of this class of inhibitors.

Kinase Selectivity Data for UNC0638 (Representative of UNC1021)

The following table summarizes the percent inhibition of a diverse panel of kinases by UNC0638 at a concentration of 1 μ M.

Kinase Target	% Inhibition @ 1 μ M
ABL	<10%
AKT1	<10%
AURKA	<10%
CAMK2A	<10%
CDK2	<10%
CHEK1	<10%
CLK1	<10%
DAPK1	<10%
DYRK1A	<10%
EGFR	<10%
EPHA2	<10%
ERBB2	<10%
FLT1	<10%
GRK2	<10%
GSK3B	<10%
IKK β	<10%
JAK2	<10%
MET	<10%
PAK1	<10%
PDPK1	<10%
PIM1	<10%
PKA	<10%
ROCK1	<10%

SYK

<10%

Data is derived from the supplementary materials of the foundational publication on UNC0638 by Vedadi et al., Nature Chemical Biology, 2011.[\[1\]](#)

As evidenced by the data, UNC0638 exhibits negligible inhibitory activity against a broad spectrum of kinases, with less than 10% inhibition observed for all kinases tested.[\[1\]](#) This lack of off-target activity against the kinome is a critical attribute for a chemical probe, instilling confidence that its biological effects are mediated through the specific inhibition of G9a and GLP.

Experimental Protocols

The kinase specificity of UNC0638 was determined using a well-established biochemical assay. Understanding the methodology is key to interpreting the selectivity data.

Radiometric Kinase Inhibition Assay

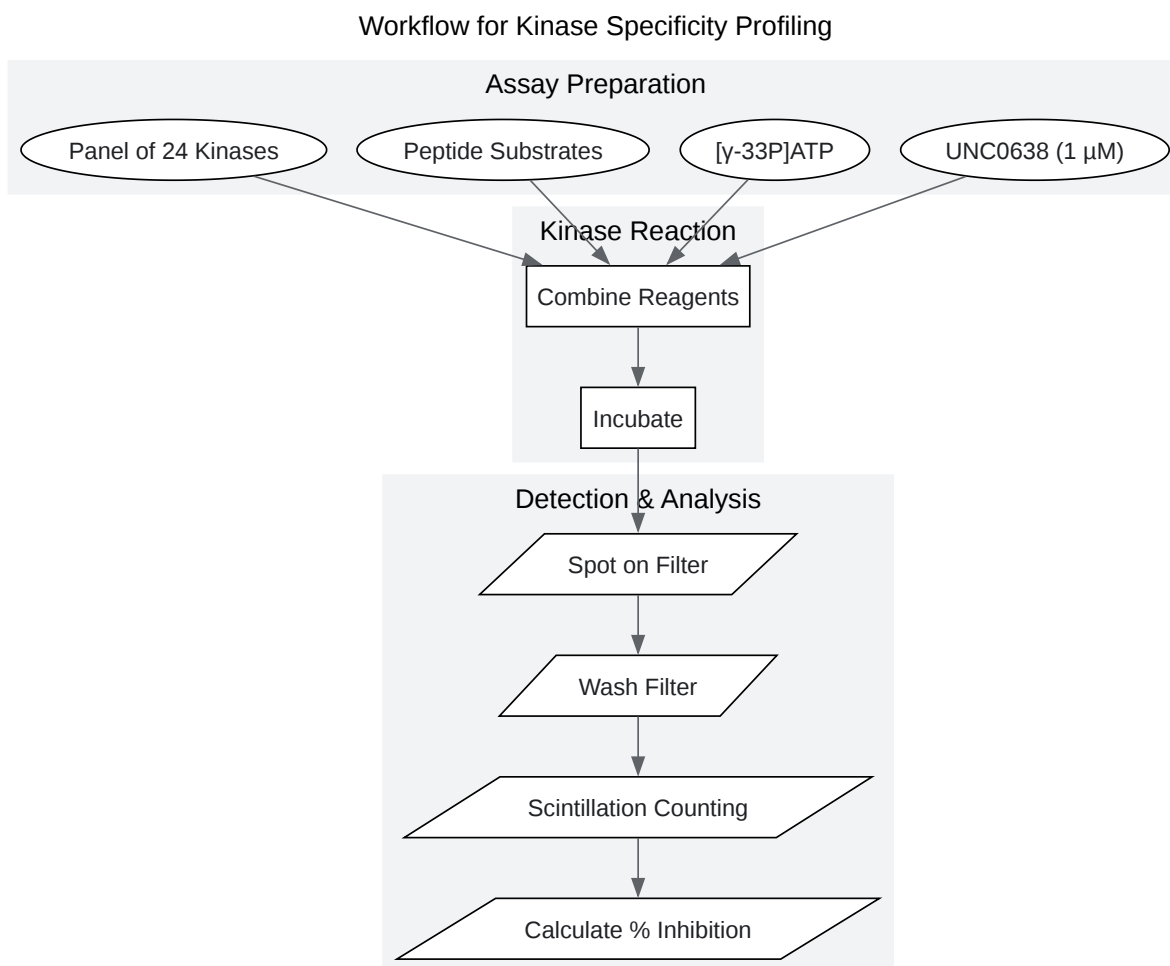
A radiometric assay was employed to quantify the enzymatic activity of each kinase in the presence of UNC0638.

- **Reaction Setup:** Individual kinase reactions were prepared containing the specific kinase, a suitable peptide substrate, and [γ -33P]ATP as a phosphate donor.
- **Compound Addition:** UNC0638 was introduced to the reaction mixtures at a final concentration of 1 μ M. Control reactions were conducted with the vehicle (DMSO) alone.
- **Enzymatic Reaction:** The mixtures were incubated to permit the kinases to catalyze the transfer of the radiolabeled phosphate from [γ -33P]ATP to their respective peptide substrates.
- **Signal Capture:** Post-incubation, the reaction mixtures were transferred to filter paper, which was subsequently washed to eliminate any unincorporated [γ -33P]ATP.
- **Data Acquisition:** The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

- **Data Analysis:** The percentage of kinase inhibition was determined by comparing the radioactive signal from the UNC0638-treated samples to that of the vehicle-treated controls.

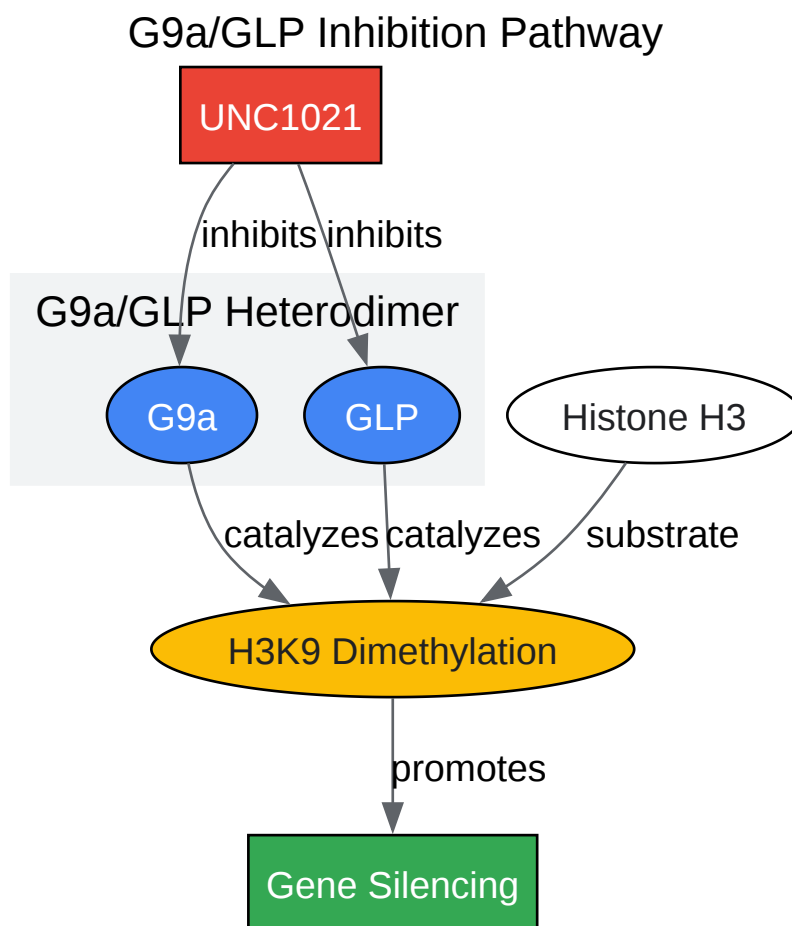
Visualizing the Experimental and Biological Context

To further clarify the experimental process and the biological mechanism of action, the following diagrams are provided.



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Caption: Radiometric assay workflow for kinase selectivity.



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Caption: **UNC1021** inhibits G9a/GLP, preventing H3K9 methylation.

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References

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
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